(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one
Description
Properties
IUPAC Name |
3-[[2-nitro-4-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O3/c16-15(17,18)8-5-6-11(12(7-8)22(24)25)20-21-13-9-3-1-2-4-10(9)19-14(13)23/h1-7,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPADCIHVFHIGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one is a complex organic compound notable for its unique structural features, including a hydrazone functional group and an indolin-2-one framework. The presence of a nitro group and a trifluoromethyl group on the phenyl ring enhances its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C15H9F3N4O3
- Molecular Weight : 350.257 g/mol
- Structure : The compound features a hydrazone linkage, which is known to enhance reactivity and facilitate coordination with metal ions.
Biological Activities
Research indicates that this compound exhibits significant biological activities across various domains:
- Anticancer Activity
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains. For example, similar hydrazone compounds have exhibited significant antibacterial effects, suggesting that this compound may also share this property.
- Antiviral Activity
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Anticancer Effects :
A study investigated the compound's effects on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 22.54 µM, demonstrating its potential as an anticancer agent . -
Molecular Docking Analysis :
Molecular docking studies revealed that the compound binds effectively to the active sites of certain enzymes involved in cancer progression. This suggests mechanisms through which it may exert its anticancer effects .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (Z)-3-(2-(4-Nitrophenyl)hydrazono)indolin-2-one | Similar hydrazone linkage; different substituents | Antimicrobial |
| Isatin Derivatives | Contains isatin core; varying substituents | Antitumor, Antiviral |
| Trifluoromethylated Hydrazones | Trifluoromethyl group present; diverse functionalities | Varies widely based on structure |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C15H9F3N4O3 and a molecular weight of 350.257 g/mol. The structure includes:
- Hydrazone linkage : Enhances reactivity and coordination with metal ions.
- Trifluoromethyl group : Influences electronic properties and biological activity.
- Nitro group : Contributes to the compound's potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one exhibits significant antimicrobial activities. The presence of the nitro and trifluoromethyl groups enhances its effectiveness against various bacterial strains. Studies have shown that derivatives of similar hydrazone compounds often display potent antimicrobial effects, making this compound a candidate for further exploration in developing new antibiotics.
Antitumor Activity
The compound has demonstrated promising antitumor properties in preliminary studies. Its ability to inhibit cancer cell proliferation is likely due to its structural features, which allow it to interact with biological targets involved in cell growth and survival. Similar compounds with indolinone structures have been reported to possess anticancer activities, suggesting that this compound could be further investigated for its potential as an anticancer agent.
Coordination Chemistry
The hydrazone functional group allows this compound to form stable coordination complexes with various metal ions. This property is significant for applications in catalysis and materials science, where metal complexes can exhibit unique electronic and optical properties.
Synthetic Methodologies
The synthesis of this compound typically involves:
- Formation of the hydrazone : Reacting an appropriate indolinone derivative with a hydrazine derivative containing the nitro and trifluoromethyl groups.
- Purification : Using techniques such as recrystallization or chromatography to obtain pure product.
- Characterization : Employing spectroscopic methods (NMR, IR, MS) to confirm the structure.
Case Study: Synthesis and Characterization
A recent study synthesized this compound using a two-step process involving the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with an indolinone derivative in the presence of an acid catalyst. The final product was characterized by NMR spectroscopy, confirming the expected chemical shifts corresponding to the hydrazone linkage and functional groups.
Applications in Drug Development
Given its biological activities, this compound is being explored for:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer therapies : Developing new drugs for various cancer types.
- Metal-based therapeutics : Utilizing its coordination chemistry for targeted drug delivery systems.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound and analogs (e.g., 2Z, 3Z) enhances DNA-binding affinity via intercalation or groove binding, critical for anticancer activity .
- Lipophilicity: The trifluoromethyl (-CF₃) group in the target compound likely improves bioavailability compared to analogs with hydrophilic moieties (e.g., IST-04 ).
- Steric Effects: Bulky substituents (e.g., coumarin in IST-01) reduce synthetic yields but enhance target engagement in hydrophobic pockets .
Key Observations:
- Anticancer Activity: Lipophilic derivatives (e.g., IST-01, benzylidene analogs) exhibit superior cytotoxicity due to enhanced cellular uptake .
- Antiviral Potential: The 5-chloro-2,4-dinitrophenyl analog showed affinity for SARS-CoV-2 3CLpro, suggesting the target compound’s -CF₃ group may similarly target viral enzymes .
- Enzyme Inhibition: Thiazole-containing derivatives (e.g., 6k) demonstrate substituent-dependent α-glucosidase inhibition, highlighting the role of electronic effects .
Stereochemical and Physicochemical Considerations
- Z/E Isomerization: The Z-configuration in the target compound and analogs (e.g., 2Z, 3Z) stabilizes planar conformations, facilitating DNA intercalation. E-isomers (e.g., 2E, 3E) exhibit reduced activity due to steric clashes .
- Solubility and Bioavailability: Hydrophilic groups (e.g., morpholino in derivatives) improve aqueous solubility but may reduce membrane permeability compared to -CF₃ or chloro substituents .
Preparation Methods
Synthesis of 2-Nitro-4-(trifluoromethyl)aniline
The preparation of 2-nitro-4-(trifluoromethyl)aniline serves as a critical intermediate. This step involves regioselective nitration of 4-(trifluoromethyl)aniline, a process requiring precise control to avoid positional isomerism.
Nitration Methodology
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures. In a representative procedure, 4-(trifluoromethyl)aniline is dissolved in sulfuric acid at 0–5°C, followed by gradual addition of fuming HNO₃. The reaction mixture is stirred for 4–6 hours, maintaining temperatures below 10°C to favor para-to-ortho nitration. The crude product is quenched in ice water, neutralized with sodium bicarbonate, and extracted with dichloromethane. Yield ranges from 65% to 78%, with purity confirmed via HPLC.
Key Challenges
Preparation of 2-Nitro-4-(trifluoromethyl)phenylhydrazine
Conversion of the nitroaniline intermediate to its hydrazine derivative is achieved through diazotization followed by reduction.
Diazotization and Reduction
2-Nitro-4-(trifluoromethyl)aniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent reduction with stannous chloride (SnCl₂) in HCl yields the corresponding phenylhydrazine. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), with the product isolated by filtration and washed with cold ether. Typical yields are 70–85%.
Reaction Conditions
Synthesis of Indolin-2-one
Indolin-2-one, the carbonyl precursor for hydrazone formation, is synthesized via reduction of isatin (indole-2,3-dione).
Catalytic Hydrogenation
Isatin is dissolved in ethanol and subjected to hydrogen gas (H₂) at 3 atm in the presence of 10% palladium on carbon (Pd/C). The reaction proceeds for 6–8 hours at 50°C, yielding indolin-2-one with >90% purity. Alternative methods include sodium borohydride (NaBH₄) reduction, though catalytic hydrogenation is preferred for scalability.
Condensation to Form (Z)-3-(2-(2-Nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one
The final step involves condensation of indolin-2-one with 2-nitro-4-(trifluoromethyl)phenylhydrazine under acidic conditions.
Hydrazone Formation
Equimolar amounts of indolin-2-one and phenylhydrazine are refluxed in 2-propanol with glacial acetic acid (5 mol%) for 12–16 hours. The reaction progress is tracked by TLC, and the product is precipitated upon cooling. Recrystallization from ethanol affords the Z-isomer as yellow crystals (yield: 82–89%).
Stereochemical Control
The Z-configuration is favored due to intramolecular hydrogen bonding between the indolin-2-one carbonyl and hydrazine NH groups, as confirmed by X-ray crystallography in analogous compounds.
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
